molecular formula C14H10F2O B8435711 1-(2',4'-Difluoro-1,1'-biphenyl-2-yl)ethanone

1-(2',4'-Difluoro-1,1'-biphenyl-2-yl)ethanone

Cat. No.: B8435711
M. Wt: 232.22 g/mol
InChI Key: LAQVGNXQADWSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2',4'-Difluoro-1,1'-biphenyl-2-yl)ethanone is a useful research compound. Its molecular formula is C14H10F2O and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

1-[2-(2,4-difluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H10F2O/c1-9(17)11-4-2-3-5-12(11)13-7-6-10(15)8-14(13)16/h2-8H,1H3

InChI Key

LAQVGNXQADWSLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Difluorophenylboronic acid (9.47 g, 60 mmol), tetrabutylammonium bromide (16.1 g, 50 mmol), and potassium carbonate (20.7 g, 150 mmol) were added to a flask followed by water (50 mL). The contents were mixed until most of the dissolvable solids were in solution. To the remaining slurry was added 2′-bromoacetophenone (9.95 g, 50 mmol) and palladium acetate (1.12 g, 5 mmol). The stirred contents were heated to 70° C. under a nitrogen atmosphere for 12 hours. Thin layer chromatography analysis indicated the formation of a single product. The reaction was allowed to cool to room temperature. Ethyl acetate (500 mL) was added and the organic phase was extracted with water (3×100 mL). The combined aqueous phase was extracted once with additional ethyl acetate and the organic phases were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to provide a crude oil. The product was purified by preparative liquid chromatography on a Biotage® 40 Mi column of prepacked silica gel (90 g), eluting with a gradient of 5%-20% methyl tert-butyl ether in hexane, to afford the title compound (5.7 g, 49%) as a yellow oil;
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.95 g
Type
reactant
Reaction Step Three
Quantity
1.12 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
49%

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